Eugenol gentiobioside
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Overview
Description
Eugenol gentiobioside is an organic compound derived from eugenol, a phenolic compound found in clove oil. It is known for its various biological activities and is used extensively in scientific research related to life sciences . The compound has a molecular formula of C22H32O12 and a molecular weight of 488.486 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eugenol gentiobioside can be synthesized through glycosylation of eugenol with appropriate glycosyl bromides, followed by deacetylation with sodium methoxide in methanol . This method involves the formation of a glycosidic bond between eugenol and a sugar moiety, resulting in the formation of this compound.
Industrial Production Methods: These methods utilize microorganisms such as Corynebacterium spp., Streptomyces spp., and Escherichia coli for the biotransformation of eugenol into its glycoside derivatives .
Chemical Reactions Analysis
Types of Reactions: Eugenol gentiobioside undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in eugenol can be oxidized to form quinones.
Reduction: The double bond in the allyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can undergo esterification reactions with carboxylic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Esterification reactions typically use carboxylic acids and acid catalysts such as sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of ester derivatives.
Scientific Research Applications
Eugenol gentiobioside has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds.
Biology: Studied for its antimicrobial, antifungal, and antioxidant properties.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and analgesic effects.
Industry: Utilized in the formulation of antimicrobial agents and food preservatives.
Mechanism of Action
Eugenol gentiobioside exerts its effects through several mechanisms:
Antimicrobial Activity: Disrupts the cell membrane of bacteria, leading to leakage of intracellular contents and cell death.
Antioxidant Activity: Scavenges free radicals and inhibits oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation in cancer cells.
Comparison with Similar Compounds
Eugenol gentiobioside is unique due to its glycosidic linkage, which enhances its solubility and bioavailability compared to eugenol. Similar compounds include:
Isoeugenol: A structural isomer of eugenol with similar biological activities.
Methyleugenol: A methylated derivative of eugenol with enhanced antimicrobial properties.
Chavicol: An allylphenol with similar antioxidant and antimicrobial activities.
Properties
Molecular Formula |
C22H32O12 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxy-4-prop-2-enylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C22H32O12/c1-3-4-10-5-6-11(12(7-10)30-2)32-22-20(29)18(27)16(25)14(34-22)9-31-21-19(28)17(26)15(24)13(8-23)33-21/h3,5-7,13-29H,1,4,8-9H2,2H3/t13-,14-,15-,16-,17+,18+,19-,20-,21-,22-/m1/s1 |
InChI Key |
WXQNHYCVTYUIEE-OALZDZJCSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)CC=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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